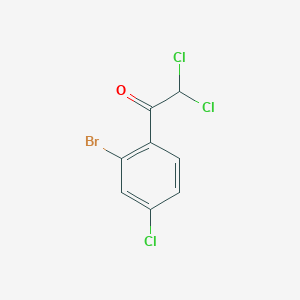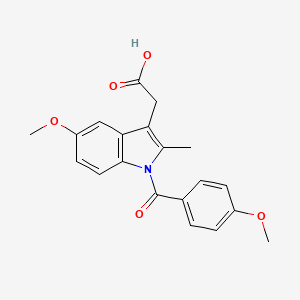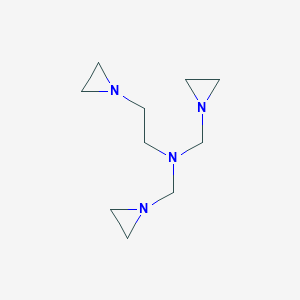
N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine is a chemical compound with the molecular formula C8H17N3 . It is known for its unique structure, which includes three aziridine rings. Aziridines are three-membered nitrogen-containing rings that are highly strained and reactive. This compound is used in various scientific research applications due to its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine typically involves the reaction of aziridine with formaldehyde and ammonia. The reaction conditions often require a controlled environment to manage the high reactivity of aziridine rings. The process can be summarized as follows:
Starting Materials: Aziridine, formaldehyde, and ammonia.
Reaction Conditions: The reaction is carried out in a solvent such as methanol or ethanol, under controlled temperature and pressure.
Procedure: Aziridine is reacted with formaldehyde and ammonia in the presence of a catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled in industrial reactors.
Catalysis: Efficient catalysts are used to speed up the reaction and increase yield.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of aziridine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aziridines.
Aplicaciones Científicas De Investigación
N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its reactivity.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for use in drug development, particularly in cancer chemotherapy.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine involves its interaction with biological molecules. The aziridine rings can react with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This property makes it a potential candidate for anticancer drugs, as it can prevent the proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-chloroethyl)-1-aziridineethanamine: Another aziridine-containing compound with similar reactivity.
N,N-Bis(1-aziridinylmethyl)-2-aziridineethanamine: A structural isomer with different biological activity.
N,N-Bis(1-aziridinylmethyl)-3-aziridineethanamine: Another isomer with unique properties.
Uniqueness
N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine is unique due to its specific arrangement of aziridine rings, which imparts distinct reactivity and potential biological activity. Its ability to form cross-links with DNA makes it particularly interesting for research in cancer treatment.
Propiedades
Número CAS |
1135-06-4 |
|---|---|
Fórmula molecular |
C10H20N4 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)-N,N-bis(aziridin-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H20N4/c1-2-11(1)3-8-14(9-12-4-5-12)10-13-6-7-13/h1-10H2 |
Clave InChI |
UHCYYIRZDAKZAV-UHFFFAOYSA-N |
SMILES canónico |
C1CN1CCN(CN2CC2)CN3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


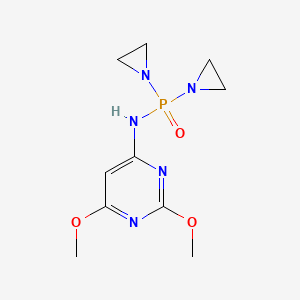

![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)
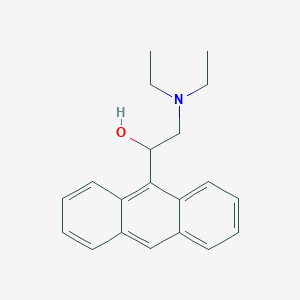

![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)

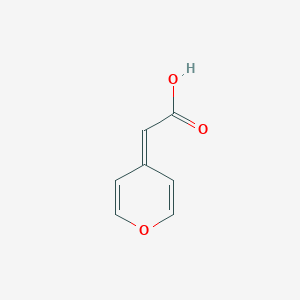
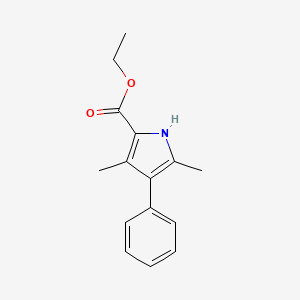
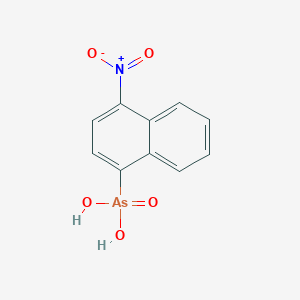
![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
